molecular formula C12H20ClN5 B12219102 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12219102
M. Wt: 269.77 g/mol
InChI Key: VDLXYNAPZSMXRF-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine; hydrochloride is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The first pyrazole ring (1,5-dimethylpyrazol-4-yl) contains methyl groups at positions 1 and 5, while the second pyrazole (1-ethyl-3-methylpyrazol-4-amine) has an ethyl group at position 1, a methyl group at position 3, and an amine at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-12(9(2)15-17)13-6-11-7-14-16(4)10(11)3;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

VDLXYNAPZSMXRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with an alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for a few hours, followed by cooling to room temperature and subsequent purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines. Substitution reactions can lead to various alkylated or acylated pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives from the provided evidence, focusing on substituents, functional groups, and physicochemical properties.

Structural Analogues from

The carboxamide-linked pyrazole derivatives in (e.g., compounds 3a–3p ) share a pyrazole core but differ significantly in functionalization:

  • Functional Groups: These compounds feature carboxamide linkages (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) and aromatic substituents (phenyl, chlorophenyl, fluorophenyl), unlike the amine-linked bis-pyrazole structure of the target compound .
  • Physicochemical Properties :
    • Melting Points : The carboxamide derivatives exhibit higher melting points (e.g., 3a : 133–135°C; 3b : 171–172°C) compared to the target compound’s likely lower range (inferred from similar amine salts).
    • Molecular Weight : Carboxamide derivatives (e.g., 3a : MW 403.1 g/mol) are heavier due to aryl and carboxamide groups, whereas the target compound is lighter (estimated MW ~300–350 g/mol).
    • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility over neutral carboxamides .

Pyrazole-Amines from

lists pyrazole-amine derivatives with structural similarities:

  • 1006682-81-0 (N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine): This compound features a benzene-linked pyrazole-amine but lacks the bis-pyrazole framework of the target compound. The presence of a benzene ring increases hydrophobicity compared to the target’s aliphatic ethyl group .

Key Structural Differences

Feature Target Compound Carboxamides Amines
Core Structure Bis-pyrazole with methylene bridge Pyrazole-carboxamide-pyrazole Pyrazole-amine-aromatic hybrid
Functional Groups Amine hydrochloride Carboxamide, cyano, aryl Benzene, methyl, methoxy
Substituents 1,5-Dimethyl; 1-ethyl, 3-methyl Chloro, phenyl, fluorophenyl Varied (e.g., chlorophenyl)
Solubility High (due to hydrochloride salt) Moderate (neutral carboxamides) Low (aromatic dominance)

Research Implications

  • Pharmacological Potential: Bis-pyrazole amines are explored as kinase inhibitors or antimicrobial agents. The target’s ethyl and methyl groups may optimize lipophilicity for membrane permeability.
  • Agrochemical Applications : Pyrazole derivatives are used in herbicides; the hydrochloride salt could improve formulation stability .

Biological Activity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Molecular Formula: C15H27N5O·HCl
Molecular Weight: 307.88 g/mol
IUPAC Name: this compound

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds have shown promise in inhibiting specific enzymes and pathways involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs): Pyrazole derivatives have been reported to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
  • Induction of Apoptosis: Certain pyrazole compounds have been linked to the induction of apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Activity: Pyrazoles are known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Table 1: Biological Activity Overview

Activity Cell Line/Model IC50 (µM) Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Apoptosis InductionA5490.39 ± 0.06
CDK InhibitionVarious0.95

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrazole derivatives, including this compound against multiple cancer cell lines such as MCF7 and A549. The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.

Case Study 2: Mechanistic Insights

Research conducted on the compound's mechanism revealed that it induces apoptosis in cancer cells through a mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases. This finding highlights its potential as an effective anticancer agent.

Discussion

The biological activity of this compound illustrates its promise as a therapeutic agent. Its ability to inhibit CDKs and induce apoptosis positions it as a candidate for further development in cancer therapy. Additionally, its anti-inflammatory properties may extend its applicability beyond oncology.

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